molecular formula C8H12N4O2 B13505825 2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Katalognummer: B13505825
Molekulargewicht: 196.21 g/mol
InChI-Schlüssel: CYVHHAKCUVBVDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This bicyclic heterocycle features a pyrazolo[1,5-a]pyrimidine core with methyl groups at positions 2 and 6 and a nitro group at position 3. The nitro group’s electron-withdrawing nature and the methyl groups’ steric effects define its physicochemical and biological properties.

Eigenschaften

Molekularformel

C8H12N4O2

Molekulargewicht

196.21 g/mol

IUPAC-Name

2,6-dimethyl-3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H12N4O2/c1-5-3-9-8-7(12(13)14)6(2)10-11(8)4-5/h5,9H,3-4H2,1-2H3

InChI-Schlüssel

CYVHHAKCUVBVDW-UHFFFAOYSA-N

Kanonische SMILES

CC1CNC2=C(C(=NN2C1)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Multi-step Synthesis via Heterocyclic Cyclization

The most established approach involves constructing the pyrazolo[1,5-a]pyrimidine core through a sequence of heterocyclic cyclizations starting from suitably substituted amidines or nitriles. This method typically involves the following key steps:

Example Procedure:

  • Formation of the heterocyclic core:
    React 2-aminopyrimidine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions to form the pyrazolopyrimidine core via cyclization.

  • Introduction of the methyl groups at positions 2 and 6:
    Alkylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to selectively methylate the heterocycle at the desired positions.

  • Nitration at the 3-position:
    Nitrate the methylated heterocycle using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures (0–5°C) to obtain the nitro derivative.

Research Data:

Step Reagents Conditions Yield (%) References
Cyclization Hydrazine hydrate + α,β-unsaturated carbonyl Reflux in ethanol 70–85 ,
Alkylation Methyl iodide, K2CO3 Reflux in acetone 80–90
Nitration HNO3/H2SO4 0–5°C, 1–2 hours 60–75 ,

Note: The nitration step is critical and requires precise temperature control to avoid over-nitration or decomposition.

Cyclization of Nitrile-Containing Precursors

An alternative route involves cyclization of nitrile derivatives of pyrimidines, followed by selective methylation and nitration:

  • Starting material: 2,4-dimethylpyrimidine-5-carbonitrile.
  • Step 1: Cyclization with hydrazine derivatives to form the pyrazolopyrimidine core.
  • Step 2: Methylation at the 2- and 6-positions using methylating agents.
  • Step 3: Nitration at the 3-position.

This method benefits from high regioselectivity and can be optimized for large-scale synthesis.

Research Data:

Step Reagents Conditions Yield (%) References
Cyclization Hydrazine hydrate Reflux in ethanol 65–80
Methylation Methyl iodide, base Reflux 75–85
Nitration HNO3, H2SO4 0–5°C 55–70

Cross-Dehydrogenative Coupling (CDC) Strategy

Recent advances have employed CDC reactions to synthesize pyrazolo[1,5-a]pyrimidines, including the nitro derivatives, under environmentally friendly conditions:

  • Starting materials: N-amino-2-iminopyridines and β-ketoesters.
  • Catalysts: Transition metals such as palladium acetate (Pd(OAc)₂) or copper acetate (Cu(OAc)₂).
  • Oxidant: Molecular oxygen (O₂).
  • Solvent: Acetic acid or dimethylformamide (DMF).

Procedure Highlights:

  • Mix N-amino-2-iminopyridine with methyl acetoacetate in acetic acid.
  • Heat under an oxygen atmosphere at 130°C for 18 hours.
  • Nitrate the resulting compound at the 3-position using mild nitrating conditions.

Research Data:

Entry Solvent Catalyst Atmosphere Yield (%) Reference
1 AcOH Pd(OAc)₂ O₂ 94
2 DMF Cu(OAc)₂ O₂ 72–74

This method offers a versatile and environmentally friendly route, with high yields and broad substrate scope.

Summary of Key Research Discoveries and Data Tables

Methodology Advantages Limitations Typical Yield Range (%) References
Multi-step heterocyclic cyclization High regioselectivity, well-established Multiple steps, potential over-nitration 60–85 ,,
Nitrile cyclization Good regioselectivity, scalable Requires nitrile precursors 55–80
CDC with transition metal catalysis Environmentally friendly, high yield Requires specific catalysts and conditions 72–94 ,

Notes on Reaction Conditions and Optimization

  • Temperature: Nitration typically occurs at low temperatures (0–5°C) to prevent over-nitration.
  • Solvent Choice: Acetic acid and DMF are preferred for CDC reactions due to their polarity and ability to stabilize intermediates.
  • Catalysts: Transition metal catalysts like Pd(OAc)₂ significantly enhance yields and reaction rates.
  • Atmosphere: Oxygen atmosphere is crucial in CDC reactions for oxidation steps.

Concluding Remarks

The synthesis of 2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be efficiently achieved through a combination of heterocyclic cyclization, methylation, and nitration, or via innovative CDC strategies. The choice of method depends on the desired scale, available starting materials, and environmental considerations. Recent research underscores the importance of transition-metal catalysis and green oxidants in optimizing these syntheses, leading to high-yield, selective, and scalable processes.

Analyse Chemischer Reaktionen

2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

3-Bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1781773-41-8)

  • Structural Differences : Bromine replaces the nitro group at position 3.
  • Physicochemical Properties :
    • Molecular formula: C₈H₁₂BrN₃ (vs. C₉H₁₂N₄O₂ for the nitro analogue).
    • Predicted boiling point: 332.8±42.0°C; density: 1.70±0.1 g/cm³ .
  • Bromine’s electronegativity (2.96) is lower than nitro’s (-I effect), leading to weaker electron withdrawal and altered reactivity in electrophilic substitutions .

2-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 832739-70-5)

  • Structural Differences : Trifluoromethyl (CF₃) at position 7 vs. nitro at position 3.
  • Physicochemical Properties :
    • Molecular formula: C₈H₁₀F₃N₃; molecular weight: 205.18 .
  • Functional Implications :
    • CF₃’s strong electron-withdrawing effect (-I and -F effects) enhances metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability compared to the polar nitro group (logP ~1.2) .
    • Positional differences (CF₃ at 7 vs. nitro at 3) alter electronic distribution across the ring system, affecting binding to enzymes like kinases .

3,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1697891-94-3)

  • Structural Differences : Ethyl groups at positions 3 and 7 vs. methyl at 2,6 and nitro at 3.
  • Physicochemical Properties :
    • Molecular formula: C₁₁H₁₉N₃; molecular weight: 193.29 .

5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1698578-43-6)

  • Structural Differences : Isopropyl at position 2 and methyl at 5,7 vs. methyl at 2,6 and nitro at 3.
  • Physicochemical Properties :
    • Molecular formula: C₁₁H₁₉N₃; molecular weight: 193.29 .
  • Absence of nitro reduces electrophilic character, diminishing reactivity in nucleophilic aromatic substitutions .

Key Comparative Data Table

Compound Substituents Molecular Formula Molecular Weight Predicted logP Key Functional Group Impact
Target Compound 2,6-dimethyl; 3-nitro C₉H₁₂N₄O₂ 220.22 ~1.2 Nitro: redox activity, polar
3-Bromo-2,6-dimethyl analogue 2,6-dimethyl; 3-bromo C₈H₁₂BrN₃ 230.10 ~2.0 Bromo: steric hindrance
7-Trifluoromethyl analogue 2-methyl; 7-CF₃ C₈H₁₀F₃N₃ 205.18 ~2.5 CF₃: metabolic stability
3,7-Diethyl-6-methyl analogue 3,7-diethyl; 6-methyl C₁₁H₁₉N₃ 193.29 ~3.0 Ethyl: enhanced lipophilicity
2-Isopropyl-5,7-dimethyl analogue 2-isopropyl; 5,7-dimethyl C₁₁H₁₉N₃ 193.29 ~2.8 Isopropyl: steric effects

Biologische Aktivität

2,6-Dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound characterized by a unique pyrazolo-pyrimidine structure. Its distinctive features include methyl and nitro substituents that enhance its chemical properties and biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

  • Molecular Formula : C8_8H12_{12}N4_4O2_2
  • Molecular Weight : 196.21 g/mol
  • CAS Number : 2624137-78-4

The biological activity of 2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is primarily attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound exhibits inhibitory effects on several kinases involved in cancer cell proliferation.
  • Antitumor Activity : It has shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell growth.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases.

Biological Activity Data

The following table summarizes the biological activities associated with 2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine:

Biological Activity Target Cell Lines IC50_{50} Values (µM) Mechanism
AnticancerMCF7 (breast cancer)3.79Induces apoptosis
NCI-H460 (lung cancer)12.50Cell cycle arrest
A549 (lung cancer)26.00Growth inhibition
Anti-inflammatoryRAW264.7 (macrophages)-Cytokine modulation

Case Studies and Research Findings

Recent studies have explored the efficacy of 2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine in various experimental setups:

  • Antitumor Efficacy :
    • A study evaluated the compound's cytotoxic effects on multiple cancer cell lines including MCF7 and NCI-H460. The results indicated significant growth inhibition with IC50_{50} values of 3.79 µM and 12.50 µM respectively .
    • Another investigation focused on its effects on A549 lung cancer cells, reporting an IC50_{50} value of approximately 26 µM .
  • Mechanistic Insights :
    • The compound has been shown to induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in tumor growth .
    • Inflammatory assays demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in RAW264.7 macrophages.

Q & A

Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives with nitro and methyl substituents?

  • Methodological Answer : The core pyrazolo[1,5-a]pyrimidine structure is typically synthesized via condensation reactions between hydrazine derivatives and β-enaminoketones or amidines . For nitro-substituted derivatives, nitration can be performed using mixed acids (HNO₃/H₂SO₄) under controlled temperatures. Methyl groups are introduced via alkylation or by using pre-substituted precursors. For example:
  • Condensation : Refluxing 5-aminopyrazole derivatives with trifluoromethyl-β-diketones in ethanol or DMF yields nitro-substituted pyrazolo[1,5-a]pyrimidines .
  • Purification : Crystallization from ethanol, DMF, or hexane is commonly used to isolate products, with yields ranging from 62% to 70% .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized to confirm structural integrity?

  • Methodological Answer : Multi-modal spectroscopic and analytical techniques are employed:
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., nitro groups show deshielded signals near δ 8.5 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., HRMS-ESI for C₁₃H₁₁N₅O: [M+H]+ calcd 254.1042, found 254.1039) .
  • Elemental Analysis : Validates C, H, N content (e.g., C: 62.77% calc. vs. 62.78% found for nitro derivatives) .

Advanced Questions

Q. What strategies optimize regioselective nitration and methylation in pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :
  • Nitration : Use acetyl nitrate (AcONO₂) in acetic anhydride at 0–5°C to direct nitro groups to position 3, leveraging steric and electronic effects .
  • Methylation : Employ dimethyl sulfate or methyl iodide with a base (K₂CO₃) in DMF at 60°C. Steric hindrance from the bicyclic core favors methylation at positions 2 and 6 .
  • Validation : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts (e.g., over-nitration or di-methylation) .

Q. How can contradictions in biological activity data for structurally similar derivatives be resolved?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects using analogs. For example, trifluoromethyl groups enhance ERβ binding selectivity (36-fold vs. ERα) due to hydrophobic interactions in the ligand-binding pocket .
  • Molecular Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding orientations. Pyrazolo[1,5-a]pyrimidines with 3-nitro groups may exhibit altered hydrogen bonding with enzyme active sites .
  • Dose-Response Assays : Re-evaluate IC₅₀ values under standardized conditions (e.g., HEPG2-1 cell line for antitumor activity) to resolve discrepancies .

Q. What experimental approaches elucidate the enzyme inhibition mechanisms of nitro-substituted pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer :
  • Kinetic Studies : Perform Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive). For example, 3-nitro derivatives act as competitive inhibitors of Topoisomerase I .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for interactions with target enzymes .
  • X-ray Crystallography : Resolve co-crystal structures (e.g., with CDK2 or ERβ) to identify critical binding residues .

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